Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

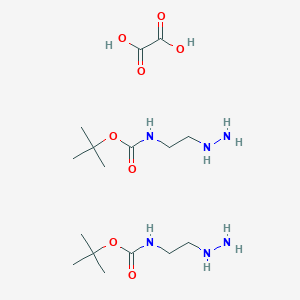

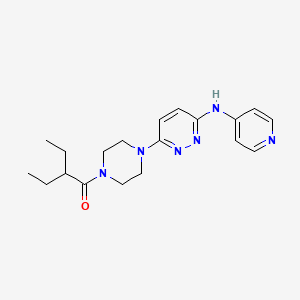

Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid is a chemical compound with the molecular formula C16H36N6O8 . The compound is also known by its IUPAC name, tert-butyl (2-hydrazineylethyl)carbamate hemioxalate . It has a molecular weight of 440.5 g/mol .

Molecular Structure Analysis

The molecular structure of Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid can be represented by the InChI code: 1S/2C7H17N3O2.C2H2O4/c21-7(2,3)12-6(11)9-4-5-10-8;3-1(4)2(5)6/h210H,4-5,8H2,1-3H3,(H,9,11);(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid has several computed properties. It has a molecular weight of 175.23 g/mol, a XLogP3-AA of -0.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The compound also has an exact mass of 175.132076794 g/mol, a monoisotopic mass of 175.132076794 g/mol, a topological polar surface area of 76.4 Ų, a heavy atom count of 12, and a complexity of 142 .Aplicaciones Científicas De Investigación

Antisense Oligonucleotides (ASOs) Enhancement

Tert-butyl N-(2-hydrazinylethyl)carbamate: has potential applications in the field of nucleic acid modification . ASOs are promising therapeutic agents for various diseases. Researchers have explored modified nucleic acids to enhance their duplex-forming ability with cognate mRNA and improve stability against enzymatic degradation . Incorporating an N-tert-butylguanidinium group at the 2′,4′-bridging structure significantly enhances duplex formation due to interactions with the minor groove. This hydrophobic substituent fitting the grooves of duplexes holds promise for increasing duplex-forming ability.

Safety and Hazards

The safety information for Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H17N3O2.C2H2O4/c2*1-7(2,3)12-6(11)9-4-5-10-8;3-1(4)2(5)6/h2*10H,4-5,8H2,1-3H3,(H,9,11);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHIVBNWQIZDAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNN.CC(C)(C)OC(=O)NCCNN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride](/img/structure/B2374561.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2374563.png)

![2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2374564.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)